molecular formula C11H9NO2 B157690 3-Methylquinoline-4-carboxylic acid CAS No. 1873-51-4

3-Methylquinoline-4-carboxylic acid

Cat. No. B157690
CAS RN: 1873-51-4
M. Wt: 187.19 g/mol
InChI Key: KXCBWEJWVBHYKF-UHFFFAOYSA-N
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Description

3-Methylquinoline-4-carboxylic acid is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Methylquinoline-4-carboxylic acid, has been reported in various studies. For instance, a one-step and one-pot method has been used to synthesize quinoline-4-carboxylic acids in water . Isatin was refluxed with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl was used to prepare quinoline-4-carboxylic acid .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 3-Methylquinoline-4-carboxylic acid is a derivative of this structure.


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .

Scientific Research Applications

Mass Spectrometry Studies

Research has shown that substituted isoquinolines, which are structurally related to 3-Methylquinoline-4-carboxylic acid, demonstrate unique behaviors in mass spectrometry. These compounds have been studied for their potential as prolylhydroxylase inhibitor drug candidates. The mass spectrometric dissociation pathways of these compounds have been characterized, providing insights into their chemical behavior and potential applications in clinical, forensic, or doping control analysis (Thevis et al., 2008); (Beuck et al., 2009).

Flavor Ingredient Safety Evaluation

4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, a compound related to 3-Methylquinoline-4-carboxylic acid, has been evaluated for its safety as a flavor ingredient. Studies have shown it to be non-mutagenic and non-clastogenic, with no adverse effects on fetal development at high doses. This suggests potential safe applications in food and beverage industries (Arthur et al., 2015).

Synthesis and Derivatives

Studies have focused on synthesizing quinoline-4-carboxylic acid and its derivatives, including those similar to 3-Methylquinoline-4-carboxylic acid. These synthesized compounds have been analyzed using spectroscopic methods, contributing to our understanding of their structural properties and potential applications in various chemical processes (Brasyunas et al., 1988); (Gracheva & Tochilkin, 1980).

Supramolecular Chemistry

Research on 2-methylquinoline, closely related to 3-Methylquinoline-4-carboxylic acid, has advanced the understanding of noncovalent weak interactions with carboxylic acids. These studies are significant for understanding the formation of 1D-3D frameworks in supramolecular chemistry, which can have various applications in materials science (Jin et al., 2012).

Antibacterial Research

Derivatives of quinoline-3-carboxylic acids, similar to 3-Methylquinoline-4-carboxylic acid, have been studied for their antibacterial properties. Though some derivatives have shown weak activity, these studies contribute to the exploration of new antibacterial agents (Stefancich et al., 1987).

Semiconductor Properties

The complex [Zn(CH3OH)4(MCA)2], containing a derivative of 3-Methylquinoline-4-carboxylic acid, has been studied for its semiconductor properties. The compound's solid-state photoluminescence spectrum and narrow optical band gap suggest potential applications in materials science (Yi et al., 2019).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of 3-Methylquinoline-4-carboxylic acid could involve further exploration of its potential applications in these fields. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCBWEJWVBHYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345425
Record name 3-Methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoline-4-carboxylic acid

CAS RN

1873-51-4
Record name 3-Methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JT Madak, CR Cuthbertson, Y Miyata… - Journal of medicinal …, 2018 - ACS Publications
… Following general protocol E, 2-(4-(2-fluoropyridin-3-yl)phenyl)-3-methylquinoline-4-carboxylic acid was recovered following purification by preparative reverse-phase chromatography …
Number of citations: 46 pubs.acs.org
TTH Hajalsiddig, AEM Saeed - European Journal of Chemistry, 2019 - eurjchem.com
… dehydrogenase catalyzed step was revealed by the antiproliferative agents’ leflunomide and brequinar (6-fluoro-2-(2'-fluoro-[1,1'biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid) [11]…
Number of citations: 5 eurjchem.com
ESH El Ashry, ES Ramadan… - Synthetic …, 2005 - Taylor & Francis
Microwave irradiation has been used for a rapid and efficient synthesis of quinoline‐4‐carboxylic acids 5a–g and 1,2,3,4‐tetrahydroacridine‐9‐carboxylic acid (6) from the reaction of …
Number of citations: 53 www.tandfonline.com
S Sundaram - armatsbioteklab.in
… 6Fluoro-2-(2'-Fluoro-1,1'-Biphenyl-4-Yl)-3Methylquinoline-4-Carboxylic acid (DB03523) from the experimental category also exhibited considerable inhibition. The interaction between …
Number of citations: 4 www.armatsbioteklab.in
C ARMATS BIOTEK - invasion and metastasis - armatsbioteklab.in
… 6Fluoro-2-(2'-Fluoro-1,1'-Biphenyl-4-Yl)-3Methylquinoline-4-Carboxylic acid (DB03523) from the experimental category also exhibited considerable inhibition. The interaction between …
Number of citations: 6 armatsbioteklab.in
RT Coutts, WN Pitkethly… - Journal of …, 1965 - Wiley Online Library
A series of quinolines containing a cyclic hydroxamic acid group have been prepared and tested for antibacterial activity. Results show that the activity exhibited by 3‐alkylquinoline …
Number of citations: 14 onlinelibrary.wiley.com
Y Fatmawati, S Sandrina, RN Aina… - Journal of Biological …, 2022 - pagepressjournals.org
… 1-isocyano-2-methyl-3-nitrobenzene 0.00 2-phenylmethylene 38.66 3-5-difluorophenyl undecyl ester 52.60 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid …
Number of citations: 1 www.pagepressjournals.org
NM Javadi, J Azizian - Journal of Chemical Research, 2016 - journals.sagepub.com
A series of new 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids were synthesised by a one-pot reaction of dapsone, α-ketobutyric …
Number of citations: 4 journals.sagepub.com
WHF Sasse - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… nD25 1.6069; picrate, mp 187-188") was best prepared from 3-methylquinoline-4-carboxylic acid l5 by using Kaslow and Buchner's method l6 for preparation of 3-phenylquinoline ; …
Number of citations: 9 pubs.rsc.org
VK Vyas, G Qureshi, D Oza, H Patel, K Parmar… - Bioorganic & Medicinal …, 2019 - Elsevier
… Brequinar (6-fluoro-2-(2′-fluoro-[1,1′-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid) is an antitumor agent and leflunomide (5- methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-…
Number of citations: 15 www.sciencedirect.com

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